

# A Comparative Guide to Inter-Laboratory Deoxynivalenol Testing Methods

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## Compound of Interest

Compound Name: *Dons*

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Deoxynivalenol (DON), a mycotoxin produced by fungi of the *Fusarium* genus, is a common contaminant in cereal grains worldwide, posing a health risk to both humans and animals.<sup>[1][2]</sup> Accurate and reliable detection of DON is crucial for food safety and regulatory compliance. This guide provides a comparative overview of common analytical methods used for DON testing, based on data from inter-laboratory studies and method validation reports.

## Quantitative Performance of Deoxynivalenol Testing Methods

The selection of an appropriate analytical method for DON detection depends on various factors, including the required sensitivity, accuracy, sample throughput, and available resources. The following table summarizes the performance characteristics of several common methods, including Thin-Layer Chromatography (TLC), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with UV detection.

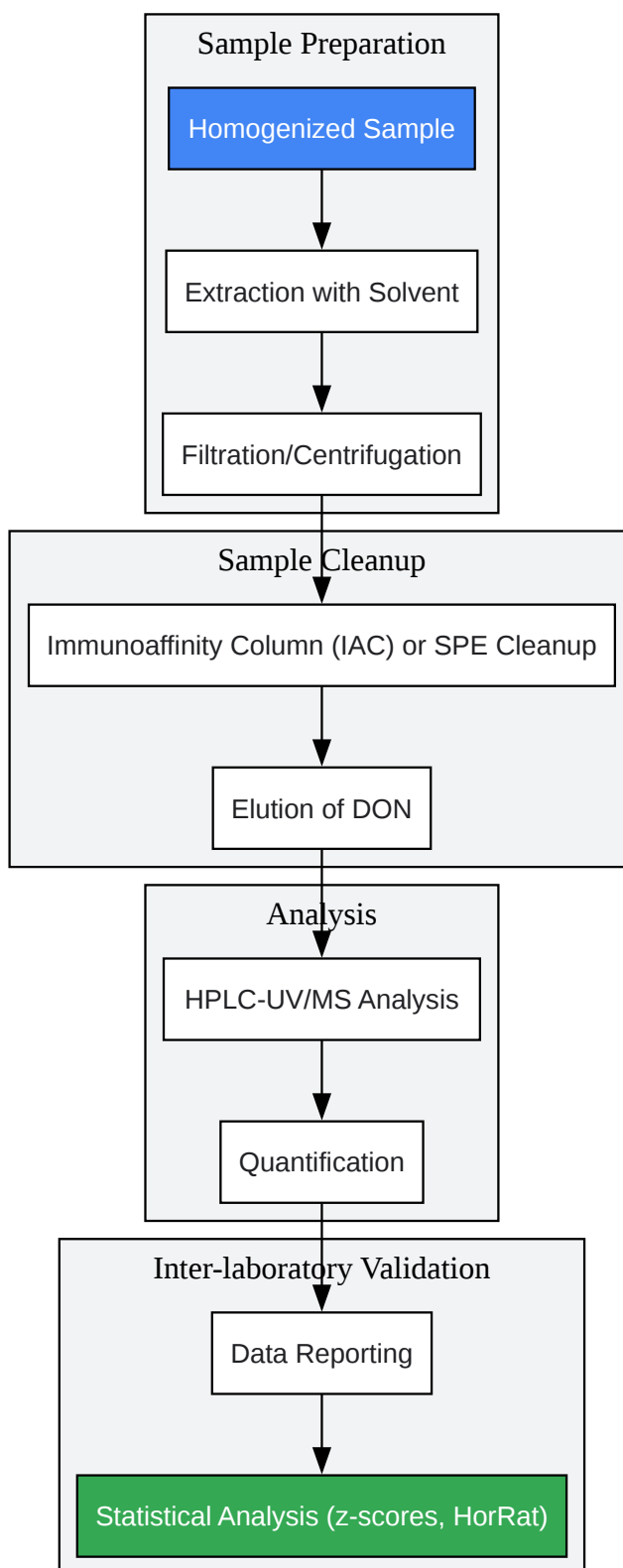
Method	Matrix	Spiking Level (µg/g)	Recovery (%)	RSDr (%)	HorRat Value
TLC	Corn Grits	1	46	Not Reported	Not Reported
Corn Grits	5	25	Not Reported	Not Reported	
Ground Wheat	1	32	Not Reported	Not Reported	
Ground Wheat	5	26	Not Reported	Not Reported	
ELISA	Corn Grits	1	96	Not Reported	Not Reported
Corn Grits	5	96	Not Reported	Not Reported	
Ground Wheat	1	83	Not Reported	Not Reported	
Ground Wheat	5	69	Not Reported	Not Reported	
HPLC-UV	Processed Foods (Bread, Cereal, Pasta, etc.)	0.5 - 1.5	>70	2.0 - 23.2	<2
HPLC with IAC Cleanup	Grains and Grain Products	0.5 - 1.5	75 - 98	0.9 - 12.7	0.1 - 0.7

RSDr: Repeatability Relative Standard Deviation. HorRat values are a measure of the acceptability of the precision of a method.

Based on available data, ELISA methods tend to show higher recovery rates compared to TLC, especially at lower spiking levels.[3] HPLC methods, particularly when coupled with immunoaffinity column (IAC) cleanup, demonstrate good recovery and precision across a range of food matrices.[1][4]

## Experimental Workflow and Protocols

The general workflow for the analysis of DON in food and feed samples involves sample preparation, extraction, cleanup, and subsequent determination by an analytical instrument. Proficiency testing and inter-laboratory comparisons are essential for ensuring the quality and comparability of results among different laboratories.[5][6]



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Inter-laboratory comparison workflow for DON analysis.

A representative experimental protocol for the determination of DON in processed foods using HPLC with UV detection is as follows:

- **Sample Extraction:** A 5g test portion of the sample is extracted with water after the addition of polyethylene glycol.[1]
- **Centrifugation and Filtration:** The mixture is blended and centrifuged, and the resulting supernatant is diluted with water and filtered through a glass microfiber filter paper.[1]
- **Immunoaffinity Column Cleanup:** The filtrate is then passed through an immunoaffinity column (IAC) which specifically binds the DON.[1]
- **Elution:** The column is washed, and the bound DON is eluted with methanol.[1]
- **HPLC Analysis:** The eluted solution is then analyzed by reverse-phase high-performance liquid chromatography (RPLC) with UV detection.[1]

## Methodologies in Practice

A variety of analytical methods are available for the determination of DON, each with its own advantages and limitations. These include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Immuno-based methods such as Enzyme-Linked Immunosorbent Assays (ELISA) are also commonly used for screening purposes.[3]

The choice of method can be influenced by regulatory requirements. For instance, AOAC International has approved official methods for DON in wheat, which include TLC and gas chromatography methods.[8][9] Participation in proficiency testing programs is a key component of laboratory quality assurance to ensure the reliability of analytical results for mycotoxins.[5] These programs allow laboratories to compare their performance against their peers and identify potential areas for improvement.[6]

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